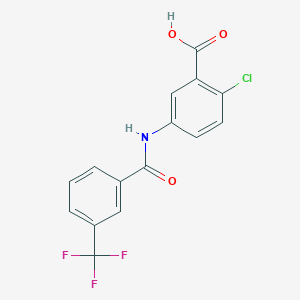
Fmoc-D-Dap(Boc)-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Dap(Boc)-Ol: is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in solid-phase peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Boc)-Ol involves the protection of the amino groups of diaminopropionic acid with Fmoc and Boc groups. The process typically starts with the protection of the α-amino group with the Fmoc group, followed by the protection of the β-amino group with the Boc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Dap(Boc)-Ol undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection Reagents: Piperidine is commonly used for the removal of the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of the Boc group.
Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), and uronium salts, such as HBTU, are used for peptide bond formation.
Major Products Formed:
Deprotected Amino Acids: Removal of the protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
Chemistry: Fmoc-D-Dap(Boc)-Ol is widely used in the synthesis of peptides and peptide-based compounds. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs and therapeutic agents. It is also used in the development of novel biomaterials and nanomaterials .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-D-Dap(Boc)-Ol involves its incorporation into peptide chains during solid-phase peptide synthesis. The protective groups (Fmoc and Boc) prevent undesired reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide .
Molecular Targets and Pathways: The compound targets specific amino acid residues in the peptide chain, facilitating the formation of peptide bonds. The pathways involved include the activation of carboxyl groups and the nucleophilic attack by amino groups .
Comparison with Similar Compounds
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Boc)-Ol but with a hydroxyl group instead of an alcohol group.
Fmoc-D-Dab(Boc)-Ol: A derivative of diaminobutyric acid with similar protective groups.
Fmoc-D-Orn(Boc)-Ol: A derivative of ornithine with similar protective groups.
Uniqueness: this compound is unique due to its specific combination of protective groups and its application in the synthesis of peptides with diaminopropionic acid residues. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFVCOJXMXWLD-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)









